N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, and dihydroisoquinolinyl groups, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-5-(trifluoromethyl)aniline and 3,4-dihydroisoquinoline derivatives. The reaction conditions may involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
- Benzenamine, 2-chloro-5-(trifluoromethyl)-
Uniqueness
Compared to similar compounds, N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3S/c1-29(27,28)25(17-10-15(19(21,22)23)6-7-16(17)20)12-18(26)24-9-8-13-4-2-3-5-14(13)11-24/h2-7,10H,8-9,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTCNQNILHIZAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC2=CC=CC=C2C1)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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